molecular formula C11H11NO B1344651 1,7-Dimethyl-1H-indole-2-carbaldehyde CAS No. 709649-50-3

1,7-Dimethyl-1H-indole-2-carbaldehyde

Cat. No. B1344651
M. Wt: 173.21 g/mol
InChI Key: TVTBOKKHQFWRKY-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indole-2-carbaldehyde is a marine-derived natural product found in Lyngbya majuscula . It is a biochemical used for proteomics research . The molecular formula is C11H11NO and the molecular weight is 173.21 .

Scientific Research Applications

  • Catalysis and Organic Synthesis : Kothandaraman et al. (2011) described a method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This method is noted for its operational simplicity and efficiency, yielding products in good to excellent yields. The mechanism involves the activation of the alkyne moiety by a gold(I) catalyst (Kothandaraman et al., 2011).

  • Crystal Structure Analysis : Barakat et al. (2017) conducted a study on the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of an indole compound derived from 1H-indole-3-carbaldehyde. The study revealed short intermolecular connections and atom-to-atom interactions percentages (Barakat et al., 2017).

  • Oxidation Mechanisms : Balón et al. (1993) investigated the oxidation mechanisms of 2,3-dimethylindole to 3-methylindole-2-carbaldehyde by inorganic peroxo anions. The study concluded that the reactions proceed in three steps, including electrophilic attack and hydrolysis (Balón et al., 1993).

  • ative activity, suggesting potential applications in cancer research (Fawzy et al., 2018).
  • Chemical Synthesis and Analysis : Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions with active methylene compounds. The study provided insights into the structure of the reaction products under various conditions (Suzdalev & Den’kina, 2011).

  • Molecular Interactions and Synthesis : Tahir and Shad (2010) reported on the synthesis of 2-Hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate, analyzing its crystal structure and molecular interactions. This work contributes to the understanding of molecular structures and interactions in indole derivatives (Tahir & Shad, 2010).

  • Drug Synthesis and Characterization : Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for synthesizing 2,3,6-trisubstituted indoles. This study illustrates the potential of indole derivatives in the synthesis of complex organic molecules (Yamada et al., 2009).

properties

IUPAC Name

1,7-dimethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTBOKKHQFWRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethyl-1H-indole-2-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 1,7-dimethylindole (2.85 g, 19.6 mmol) and TMEDA (3.3 mL, 21.6 mmol) in diethyl ether (30 mL) at −30° C. under N2 was added n-butyllithium (13.5 mL of a 1.6 M solution in hexanes, 21.6 mmol) dropwise. The resulting orange solution was heated to reflux for 1 h and then DMF (4.6 mL, 58.8 mmol) was added in one portion. The solution was stirred at room temperature overnight. Saturated aqueous NH4Cl solution was added and the mixture was then extracted with ethyl acetate (3×150 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to provide an orange oil. Purification by flash column chromatography (silica gel, hexanes/ethyl acetate, 95:5) gave the title compound (1.57 g, 46%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 9.83 (s, 1H), 7.54 (d, J=7.8 Hz, 1H), 7.21 (s, 1H), 7.09-7.02 (m, 2H), 4.39 (s, 3H), 2.79 (s, 3H).
Quantity
2.85 g
Type
reactant
Reaction Step One
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Quantity
3.3 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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30 mL
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solvent
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[Compound]
Name
hexanes
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solvent
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4.6 mL
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Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Uredi, AG Burra, EB Watkins - The Journal of Organic Chemistry, 2021 - ACS Publications
Herein, we report a one-pot, three-component method for the preparation of 3-substituted pyridines and carbolines via copper-free, palladium-catalyzed Sonogashira cross-coupling …
Number of citations: 5 pubs.acs.org

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